![molecular formula C12H24O3 B1233751 (S)-3-hydroxylauric acid](/img/structure/B1233751.png)
(S)-3-hydroxylauric acid
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Overview
Description
(S)-3-hydroxylauric acid is the (S)-enantiomer of 3-hydroxylauric acid. It is an enantiomer of a (R)-3-hydroxylauric acid.
Scientific Research Applications
1. Biotechnological Production and Applications
(S)-3-Hydroxylauric acid, a valuable platform chemical, can be biologically produced from glucose or glycerol. This biotechnological approach offers an alternative to chemical synthesis, emphasizing sustainability and environmental friendliness. The use of this compound extends to the synthesis of polymers and other derivatives, showcasing its versatility in various industrial applications. (Kumar, Ashok, & Park, 2013)
2. Metabolic Engineering for Enhanced Production
Metabolic engineering strategies, such as modifying glycerol metabolism in microbes like Klebsiella pneumoniae and Escherichia coli, have been pivotal in improving the production of this compound. These strategies focus on optimizing the metabolic pathways to increase yield and efficiency, potentially leading to industrial-scale production of this chemical. (Li, Wang, Ge, & Tian, 2016); (Jers, Kalantari, Garg, & Mijakovic, 2019)
3. Role in Bio-Based Material Production
The significance of this compound extends to the production of bio-based materials. For instance, in its polymerized form, it can be used in bioplastic production, highlighting its potential in creating sustainable and environmentally friendly materials. (Vidra & Németh, 2017)
4. Microbial Tolerance and Adaptation Studies
Studies on microbial tolerance to this compound have provided insights into the mechanisms of resistance to organic acids in cells. This research is crucial for the development of robust cell factories capable of high-concentration production of this acid, particularly in industrial settings. (Kildegaard et al., 2014)
5. Pathway Engineering for Biosynthesis
The exploration and engineering of biosynthetic pathways for this compound production have been a significant area of research. These pathways are essential for establishing biotechnological routes for production, focusing on mass and redox balances, thermodynamic favorability, and the integration of pathways in microbial systems. (Jiang, Meng, & Xian, 2009)
properties
Molecular Formula |
C12H24O3 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3S)-3-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
MUCMKTPAZLSKTL-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H](CC(=O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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